molecular formula C8H14OS B2425611 5-Methylsulfanyl-1-oxaspiro[2.5]octane CAS No. 2248367-08-8

5-Methylsulfanyl-1-oxaspiro[2.5]octane

Cat. No.: B2425611
CAS No.: 2248367-08-8
M. Wt: 158.26
InChI Key: GHZXCDPAZGJEIU-UHFFFAOYSA-N
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Description

5-Methylsulfanyl-1-oxaspiro[2.5]octane is a specialized spirocyclic oxirane compound that serves as a versatile and high-value building block in organic synthesis and drug discovery research. This molecule features a spiro-fused oxirane ring, a high-energy, strained system that makes it a reactive intermediate for constructing complex molecular architectures. The 5-methylsulfanyl substituent introduces a sulfur-containing functional group, which can be further modified to explore structure-activity relationships or used as a ligand in catalysis. As a key synthetic intermediate, this spiro-epoxide is particularly valuable in medicinal chemistry for the development of novel therapeutic agents. Spirocyclic scaffolds are of significant interest in pharmaceutical research due to their three-dimensionality and potential to improve selectivity and metabolic stability compared to flat aromatic structures. The reactive epoxide ring can undergo nucleophilic ring-opening reactions with various reagents, allowing researchers to create diverse chemical libraries. While specific biological data for this compound is not widely published, spirocyclic epoxides and their derivatives are frequently investigated for a range of pharmacological activities. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-10-7-3-2-4-8(5-7)6-9-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZXCDPAZGJEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Engineering of Sulfur-Containing Spiro-Epoxide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro-epoxide pharmacophore represents a high-value intersection of covalent reactivity and three-dimensional structural rigidity (high Fsp³). Unlike flat aromatic warheads, spiro-epoxides offer defined vectors for active site exploration while maintaining the electrophilic potential necessary for covalent protein modification. This guide focuses on sulfur-containing spiro-epoxides —a subclass where sulfur is either the architect of the ring formation (via sulfonium ylides) or an integral part of the scaffold (e.g., thia-spirocycles).

This document details the synthetic construction, mechanistic pharmacology (specifically MetAP2 inhibition), and stability profiling of these scaffolds, moving beyond generic protocols to field-proven application science.

Structural Rationale & Pharmacophore Design

The "Escape from Flatland"

Traditional drug discovery has been dominated by planar, aromatic compounds. Spiro-epoxides introduce orthogonality. The spiro carbon acts as a quaternary center, forcing substituents into specific vectors that can probe deep protein pockets.

The Sulfur Advantage

Incorporating sulfur into these spiro-scaffolds serves three distinct roles:

  • Metabolic Toggles: Sulfur in the ring (e.g., thietane, thiolane, thiochroman) allows for late-stage oxidation to sulfoxides or sulfones, altering polarity (logP) and hydrogen-bonding potential without changing the carbon skeleton.

  • Synthetic Handle: Sulfur ylides are the primary reagents for generating the spiro-epoxide motif from ketones.

  • Bioisosterism: Thia-spirocycles often show improved lipophilicity profiles compared to their oxa-analogs.

Synthetic Architectures: The Johnson-Corey-Chaykovsky (JCC) Reaction

The gold standard for constructing spiro-epoxides is the Johnson-Corey-Chaykovsky reaction. Unlike the Wittig reaction, which yields alkenes, sulfur ylides favor epoxide formation due to the reversibility of the betaine intermediate and the excellent leaving group ability of the sulfonium species.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of a sulfur ylide (typically dimethylsulfoxonium methylide) on a ketone or aldehyde.

Critical Causality: The choice between dimethylsulfonium methylide (generated from trimethylsulfonium iodide) and dimethyloxosulfonium methylide (from trimethylsulfoxonium iodide, TMSOI) dictates the product.

  • Sulfonium (kinetic): More reactive, less stable. often yields epoxides but can lead to side reactions.[1]

  • Oxosulfonium (thermodynamic): Stabilized by the oxygen. It is softer, reversible, and generally preferred for spiro-epoxidation of hindered ketones.

Visualization: JCC Reaction Pathway

The following diagram illustrates the mechanistic bifurcation and the formation of the spiro-cycle.

JCC_Mechanism Start Ketone Substrate (e.g., 4-Thiochromanone) Betaine Betaine Intermediate (Alkoxide) Start->Betaine Nucleophilic Attack Reagent Trimethylsulfoxonium Iodide (TMSOI) + NaH Ylide Dimethyloxosulfonium Methylide (Active Ylide) Reagent->Ylide Deprotonation Ylide->Betaine Transition C-C Bond Rotation (Stereocontrol) Betaine->Transition Reversible Product Spiro-Epoxide Product Transition->Product Intramolecular SN2 (Ring Closure) Byproduct DMSO (Leaving Group) Transition->Byproduct

Caption: Mechanistic pathway of the Johnson-Corey-Chaykovsky epoxidation using TMSOI to generate spiro-epoxides.

Mechanistic Pharmacology: The MetAP2 Case Study

The most authoritative example of a sulfur-relevant spiro-epoxide in drug development is the Fumagillin class of Methionine Aminopeptidase 2 (MetAP2) inhibitors.

Covalent Inhibition Mechanism

Fumagillin contains a spiro-epoxide that acts as a suicide substrate.

  • Recognition: The inhibitor binds to the MetAP2 active site.[2]

  • Nucleophilic Attack: The imidazole side chain of His231 attacks the spiro-epoxide ring.

  • Ring Opening: The epoxide opens, forming a covalent bond and irreversibly inactivating the enzyme.

This mechanism validates the use of spiro-epoxides as "warheads" for targeted covalent inhibitors (TCIs).

Experimental Protocols

Protocol A: Synthesis of Spiro[oxirane-2,4'-thiochroman]

This protocol describes the synthesis of a sulfur-containing building block where the sulfur is part of the heterocyclic ring.

Reagents:

  • 4-Thiochromanone (1.0 equiv)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Ylide Generation (The Danger Zone):

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add NaH (1.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles.

    • Add anhydrous DMSO. Caution: Hydrogen gas evolution.

    • Add TMSOI (1.5 equiv) portion-wise at room temperature. Stir for 30–60 minutes until the solution becomes clear/milky, indicating ylide formation.

  • Substrate Addition:

    • Dissolve 4-thiochromanone in a minimal amount of anhydrous DMSO or THF.

    • Add the ketone solution dropwise to the ylide solution.

    • Expert Insight: The reaction is slightly exothermic. Maintain temp < 35°C to prevent ylide decomposition.

  • Reaction & Monitoring:

    • Stir at room temperature for 2–4 hours.

    • TLC Check: Use 10% EtOAc/Hexanes. The spiro-epoxide is typically less polar (higher Rf) than the starting ketone. Staining with Anisaldehyde is recommended for epoxides.

  • Workup (Sulfur Hygiene):

    • Quench with cold water. Extract with Et₂O (3x).

    • Critical Step: Wash the combined organic layers with water (3x) to rigorously remove DMSO. Residual DMSO complicates NMR analysis of the epoxide protons.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash column chromatography on silica gel (buffered with 1% triethylamine to prevent acid-catalyzed epoxide opening).

Protocol B: Glutathione (GSH) Reactivity Assay

For drug development, assessing the "warhead" reactivity is mandatory to predict off-target toxicity.

Workflow Visualization:

GSH_Assay Prep Sample Prep 10 µM Compound + 5 mM GSH (PBS pH 7.4) Incubation Incubation 37°C for 0, 1, 4, 24 hrs Prep->Incubation Quench Quench/Analysis Add Acetonitrile LC-MS/MS Injection Incubation->Quench Data Data Processing Monitor [M+H]+ and [M+GSH+H]+ Adducts Quench->Data Decision Half-life (t1/2) Calculation Data->Decision

Caption: Standard workflow for assessing electrophilic reactivity of spiro-epoxides against glutathione.

Stability & Reactivity Profiling

Data interpretation is key for these building blocks. A spiro-epoxide is only useful if it survives storage but reacts with the target.

Table 1: Comparative Reactivity Profiles

ParameterSpiro-Epoxide (Oxosulfonium derived)Standard Epoxide (mCPBA derived)Interpretation
Stability (pH 7.4) HighModerateSpiro-fusion adds steric bulk, protecting the ring from hydrolysis.
GSH t1/2 2–6 Hours< 30 MinutesSpiro-epoxides are "tunable" warheads, ideal for targeted covalent drugs.
Metabolic Liability Low (unless S-oxidation occurs)High (Epoxide hydrolase)Sulfur in the scaffold (e.g., thiochroman) may be oxidized to sulfoxide/sulfone by P450s.

Expert Note on Storage: Sulfur-containing spiro-epoxides are prone to oxidation at the sulfur atom. Store under inert atmosphere (Argon) at -20°C. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent solvolysis.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • Liu, S., et al. (1998). Structure of human methionine aminopeptidase-2 complexed with fumagillin.[3] Science.

  • Griffith, E. C., et al. (1997). Methionine aminopeptidase-2 is the primary target of the angiogenesis inhibitor fumagillin. Chemistry & Biology.

  • Aghajanian, S., et al. (2024).[4] Refining covalent warhead reactivity: A new look at GSH reactivity assays. Drug Discovery Online.

  • Muthukrishnan, I., et al. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Heterocycles.

Sources

The Spirocyclic Scaffold: A Technical Guide to 1-Oxaspiro[2.5]octane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxaspiro[2.5]octane core, a unique structural motif featuring a cyclohexane ring fused to an epoxide, represents a compelling scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and the reactive nature of the oxirane ring make it a versatile building block for constructing complex molecular architectures and a valuable pharmacophore in its own right.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic applications of 1-oxaspiro[2.5]octane derivatives, offering field-proven insights for researchers and drug development professionals.

Introduction: The Allure of the Spirocyclic Epoxide

Spirocyclic structures have garnered significant attention in drug discovery due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[2][3] The 1-oxaspiro[2.5]octane framework combines this desirable spatial arrangement with the high reactivity of an epoxide ring, making it a powerful tool for synthetic and medicinal chemists.[4] The strained three-membered oxirane ring is susceptible to nucleophilic attack, providing a gateway to a diverse array of functionalized cyclohexyl derivatives. Furthermore, the stereochemistry of the spirocyclic junction and the epoxide itself plays a crucial role in biological activity, with different epimers often exhibiting distinct pharmacological profiles.[5][6]

Synthetic Methodologies: Forging the Spirocyclic Core

The construction of the 1-oxaspiro[2.5]octane skeleton is primarily achieved through the epoxidation of a methylenecyclohexane precursor or the direct reaction of a cyclohexanone derivative with a suitable one-carbon homologating agent.

Corey-Chaykovsky Reaction

A robust and widely employed method for the synthesis of 1-oxaspiro[2.5]octane derivatives is the Corey-Chaykovsky reaction.[7] This reaction involves the treatment of a cyclohexanone with a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, to generate the spirocyclic epoxide.

  • Causality of Reagent Choice: The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide can influence the stereochemical outcome of the reaction, particularly with substituted cyclohexanones. Dimethylsulfonium methylide is generally less stable and more reactive, often favoring axial attack on the carbonyl, while the more stable dimethyloxosulfonium methylide can exhibit different selectivity.

Diagram 1: General Workflow for Corey-Chaykovsky Synthesis

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Cyclohexanone Substituted Cyclohexanone Reaction Corey-Chaykovsky Reaction Cyclohexanone->Reaction SulfurYlide Sulfur Ylide (e.g., (CH₃)₂SO=CH₂) SulfurYlide->Reaction Product 1-Oxaspiro[2.5]octane Derivative Reaction->Product Epoxidation

Other Synthetic Routes

While the Corey-Chaykovsky reaction is prevalent, other methods for synthesizing 1-oxaspiro[2.5]octane derivatives exist. These include the reaction of cyclohexanone with diazomethane, though this can sometimes lead to rearrangement byproducts.[4] Additionally, the epoxidation of an exocyclic methylene group on a cyclohexane ring using reagents like m-CPBA is a viable, albeit less direct, approach.

Chemical Reactivity: Unlocking Molecular Diversity

The synthetic utility of 1-oxaspiro[2.5]octane derivatives lies in the selective ring-opening of the epoxide. This transformation can be initiated by a variety of nucleophiles and is often highly regioselective and stereoselective.

Nucleophilic Ring-Opening

The strained oxirane ring readily undergoes cleavage upon treatment with nucleophiles. The regioselectivity of this reaction is dictated by the reaction conditions.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide (the methylene carbon), following an SN2 mechanism.

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, activating the ring. The nucleophile then attacks the more substituted carbon (the spiro carbon), as the reaction proceeds through a transition state with significant carbocationic character at this position.[8]

Diagram 2: Regioselectivity in Ring-Opening Reactions

G cluster_acidic Acidic Conditions (e.g., H⁺, CH₃OH) cluster_basic Basic/Neutral Conditions (e.g., Nu⁻) Start 1-Oxaspiro[2.5]octane O Acid_Product Product A Tertiary Alcohol/Ether Start:f1->Acid_Product Attack at spiro carbon Base_Product Product B Primary Alcohol Start:f1->Base_Product Attack at methylene carbon

Common nucleophiles employed in these reactions include azides, amines, thiols, and alcohols, leading to the formation of diverse functionalized cyclohexane derivatives.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and reactive properties of 1-oxaspiro[2.5]octane derivatives have made them attractive scaffolds in drug discovery.[3] They serve both as key intermediates in the synthesis of complex bioactive molecules and as pharmacophores in their own right.[1]

Enzyme Inhibition

Derivatives of 1-oxaspiro[2.5]octane have shown promise as enzyme inhibitors. For instance, they have been investigated as inhibitors of epoxide hydrolases, enzymes involved in the metabolism of various xenobiotics and signaling molecules.[5][9] The stereochemistry of the spiroepoxide is critical for its biological activity, with O-axial epimers often demonstrating greater potency.[5][6]

Enzyme Target Derivative Type Observed Activity Reference
Yeast Epoxide HydrolaseMethyl-substituted 1-oxaspiro[2.5]octanesStereoselective hydrolysis, kinetic resolution[9]
Halohydrin DehalogenasesUnsubstituted and methyl-substituted 1-oxaspiro[2.5]octanesRegioselective azidolysis[10]
Building Blocks for Complex Molecules

The ability to undergo controlled ring-opening reactions makes 1-oxaspiro[2.5]octane a valuable building block for synthesizing more elaborate molecules. The resulting functionalized cyclohexanes can serve as chiral synthons for natural product synthesis and the development of novel therapeutic agents. They have been utilized in the synthesis of compounds with potential applications as fragrance intermediates and in the development of novel polymers.[1]

Experimental Protocols

General Procedure for Corey-Chaykovsky Epoxidation

Materials:

  • Substituted cyclohexanone (1.0 eq)

  • Trimethylsulfonium iodide or Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride and anhydrous DMSO.

  • Stir the suspension at room temperature for 10 minutes.

  • Add trimethylsulfonium iodide or trimethylsulfoxonium iodide in one portion.

  • Stir the resulting mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the substituted cyclohexanone in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-oxaspiro[2.5]octane derivative.

This is a generalized protocol and may require optimization for specific substrates.

Conclusion and Future Perspectives

The 1-oxaspiro[2.5]octane scaffold continues to be a fertile ground for chemical and therapeutic innovation. Its unique three-dimensional structure and versatile reactivity ensure its continued relevance as a building block for complex molecules and a source of novel bioactive compounds.[11] Future research will likely focus on the development of new stereoselective synthetic methods to access enantiopure derivatives and the exploration of their potential in targeting a wider range of biological pathways. The "escape from flatland" in drug design continues to drive interest in sp³-rich scaffolds like 1-oxaspiro[2.5]octane, promising new avenues for the development of next-generation therapeutics.[12]

References

  • Monticelli, S., Castoldi, L., Touqeer, S., Miele, M., Urban, E., & Pace, V. (2018). Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. Chemistry of Heterocyclic Compounds, 54(4), 389–393. [Link]

  • Majeric-Elenkov, M., et al. (2012). Catalytic activity of halohydrin dehalogenases towards spiroepoxides. Organic & Biomolecular Chemistry, 10(31), 6354-6360. [Link]

  • Weijers, C. A., et al. (2007). Stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. Tetrahedron: Asymmetry, 18(19), 2317-2326. [Link]

  • Smith, A. M., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 576-601. [Link]

  • Kasai, N., et al. (2006). Chemical Reactions of Spirooxiranes. Current Organic Chemistry, 10(16), 2067-2096. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Peczyńska-Czoch, W., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Weijers, C. A., et al. (2005). Stereoselectivity and substrate specificity in the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by Rhodotorula glutinis epoxide hydrolase. Tetrahedron: Asymmetry, 16(16), 2796-2806. [Link]

  • Various Authors. (2014). Oxaspiro [2.5]octane derivatives and analogs.
  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2021). A Review of Approaches Developed for Spiroether Synthesis. Current Organic Synthesis, 18(5), 456-473. [Link]

  • Chegg. (2017, February 23). Solved: Epoxides: Reaction of 1-oxaspiro[2.5]octane Part A. [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. [Link]

  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8. [Link]

Sources

Methodological & Application

Corey-Chaykovsky epoxidation of sulfur-substituted cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the Corey-Chaykovsky epoxidation of sulfur-containing cyclohexanone derivatives (e.g., tetrahydrothiopyran-4-one and 4-(alkylthio)cyclohexanones). These substrates present unique challenges due to the competing nucleophilicity of the thioether moiety and the conformational locking effects of sulfur substituents. This guide provides optimized workflows for accessing both kinetic (equatorial epoxide) and thermodynamic (axial epoxide) spiro-epoxide isomers by selecting the appropriate sulfur ylide reagent.

Mechanistic Insight & Stereochemical Control

The Corey-Chaykovsky reaction involves the addition of a sulfur ylide to a carbonyl group, followed by intramolecular ring closure to form an epoxide.[1][2][3] For 4-substituted cyclohexanones, the stereochemical outcome is dictated by the nature of the ylide used.

The Reagents
  • Dimethylsulfonium Methylide (DMSM): Generated from trimethylsulfonium iodide (TMSI). It is less stable, more reactive, and addition is generally irreversible (Kinetic Control).

  • Dimethylsulfoxonium Methylide (DMSOM): Generated from trimethylsulfoxonium iodide (TMSOI). It is stabilized by the oxygen atom, less reactive, and addition is reversible (Thermodynamic Control).

Stereoselectivity Model

In 4-substituted cyclohexanones (locked in a chair conformation with the substituent equatorial), the carbonyl group has two faces:

  • Axial Attack: The nucleophile approaches from the top (parallel to axial hydrogens). This is sterically more hindered but electronically favored (Dunitz-Bürgi trajectory).

  • Equatorial Attack: The nucleophile approaches from the side (equatorial plane).

ReagentControl TypeMechanismPredominant AttackProduct Configuration
Sulfonium (DMSM) KineticIrreversible addition. The smaller, more reactive ylide attacks via the electronically favored axial trajectory.Axial Equatorial Epoxide (Oxygen is Equatorial)
Sulfoxonium (DMSOM) ThermodynamicReversible addition. The reaction equilibrates to the more stable betaine intermediate (equatorial C-C bond) before ring closure.Equatorial Axial Epoxide (Oxygen is Axial)
Pathway Visualization

CoreyChaykovsky Substrate S-Substituted Cyclohexanone Betaine_Ax Betaine Intermediate (Axial C-C Bond) Substrate->Betaine_Ax + DMSM (Irreversible Axial Attack) Betaine_Eq Betaine Intermediate (Equatorial C-C Bond) Substrate->Betaine_Eq + DMSOM (Reversible Eq. Attack) Ylide_Kin Sulfonium Ylide (Kinetic/Unstabilized) Ylide_Therm Sulfoxonium Ylide (Thermodynamic/Stabilized) Betaine_Ax->Substrate Reversible (Slow) Prod_Eq Product A: Spiro-Epoxide (Oxygen Equatorial) Betaine_Ax->Prod_Eq Ring Closure (- Me2S) Betaine_Eq->Substrate Reversible (Fast) Prod_Ax Product B: Spiro-Epoxide (Oxygen Axial) Betaine_Eq->Prod_Ax Ring Closure (- DMSO)

Figure 1: Divergent pathways for kinetic vs. thermodynamic control in Corey-Chaykovsky epoxidation.

Strategic Planning

Substrate Considerations: The "Sulfur" Factor

When working with substrates like tetrahydrothiopyran-4-one or 4-(methylthio)cyclohexanone :

  • Oxidation Sensitivity: The sulfide sulfur is prone to oxidation to sulfoxide/sulfone. Avoid strong oxidants. The Corey-Chaykovsky reaction is non-oxidative, making it chemically compatible.

  • Nucleophilic Interference: The ring sulfur is nucleophilic.[2] However, since the ylide is also a nucleophile, self-reaction is rare. Crucial: Ensure all alkyl halides (e.g., methyl iodide used to make the ylide precursor) are fully consumed or removed before adding the ketone substrate to prevent S-alkylation of the substrate.

Reagent Selection Matrix
GoalReagentBase/SolventTemp
Access Axial Epoxide Trimethylsulfoxonium Iodide (TMSOI)NaH / DMSORT to 50°C
Access Equatorial Epoxide Trimethylsulfonium Iodide (TMSI)NaH / DMSO (or BuLi/THF)0°C to RT

Detailed Protocols

Protocol A: Thermodynamic Control (Sulfoxonium Ylide)

Target: Major product has the epoxide oxygen in the axial position.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 - 1.5 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)

  • DMSO (Anhydrous)

  • Substrate: 4-substituted cyclohexanone (1.0 equiv)

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Preparation: Add NaH (60% dispersion) to the flask.

    • Note: For strict stoichiometry, wash NaH with dry pentane/hexane to remove oil, decant, and dry under vacuum. For general synthesis, unwashed NaH is often acceptable.

  • Ylide Generation: Add TMSOI (solid) to the flask containing NaH.

  • Solvent Addition: Add anhydrous DMSO via syringe.

    • Caution: Hydrogen gas evolution will occur. Vent appropriately.

    • Stir at Room Temperature (RT) for 30–60 minutes until gas evolution ceases and a clear/milky solution forms (the dimethyloxosulfonium methylide).

  • Substrate Addition: Dissolve the sulfur-substituted cyclohexanone in a minimal amount of anhydrous DMSO (or THF if solubility is poor). Add dropwise to the ylide solution.

  • Reaction: Stir at RT for 2–4 hours. If conversion is slow (monitor by TLC), heat to 50°C.

  • Quench: Pour the reaction mixture into ice-cold brine.

  • Extraction: Extract with Ethyl Acetate (3x).

    • Note: DMSO is difficult to remove. Wash the combined organic layers copiously with water (5x) and then brine (1x) to remove DMSO.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography.

Protocol B: Kinetic Control (Sulfonium Ylide)

Target: Major product has the epoxide oxygen in the equatorial position.

Reagents:

  • Trimethylsulfonium iodide (TMSI) (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv) OR NaH/DMSO

  • Solvent: Anhydrous THF (for BuLi method) or DMSO/THF (for NaH method)

Step-by-Step Workflow (n-BuLi/THF Method - Preferred for Kinetic Control):

  • Apparatus: Flame-dry flask, N2 atmosphere, -78°C bath (dry ice/acetone).

  • Suspension: Suspend TMSI in anhydrous THF.

  • Deprotonation: Add n-BuLi dropwise at -10°C. Stir for 30 mins to form the ylide.

  • Substrate Addition: Cool to -78°C. Add the ketone substrate (dissolved in THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

    • Critical: Do not heat. Kinetic control requires low temperature to prevent equilibration.

  • Quench: Add saturated aqueous NH4Cl.

  • Workup: Extract with diethyl ether or EtOAc. Wash with water and brine.

  • Safety Note: This reaction generates dimethyl sulfide (DMS).[4] Perform in a fume hood. Treat waste with bleach.

Experimental Workflow Diagram

Workflow cluster_0 Ylide Formation cluster_1 Reaction cluster_2 Workup & Safety Start Start: Inert Atmosphere (N2/Ar) Step1 Suspend Salt (TMSI or TMSOI) + Base (NaH or BuLi) Start->Step1 Step2 Gas Evolution (H2) or Color Change Step1->Step2 Step3 Add Substrate (Slowly) Step2->Step3 Step4 Monitor TLC (Disappearance of Ketone) Step3->Step4 Step5 Quench (Aq. NH4Cl or Brine) Step4->Step5 Step6 Odor Control: Treat Aqueous Waste with Bleach (Oxidizes DMS to DMSO) Step5->Step6

Figure 2: Operational workflow for safe ylide generation and epoxidation.

Data Analysis & Troubleshooting

NMR Identification

Distinguishing the isomers requires 1H NMR analysis of the methylene protons of the epoxide ring and the protons on the cyclohexane ring.

  • Axial Epoxide (from Sulfoxonium): The epoxide oxygen is axial. The methylene protons of the epoxide often appear as an AB system. The ring protons adjacent to the epoxide will show coupling constants consistent with an equatorial-like environment.

  • Equatorial Epoxide (from Sulfonium): The epoxide oxygen is equatorial.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Wet DMSO or old NaH.Distill DMSO over CaH2; use fresh NaH.
No Reaction Ylide decomposition.Prepare ylide fresh. If using Sulfonium (TMSI), keep cold (-10°C) until substrate addition.
Strong Stench Dimethyl Sulfide (DMS) release.[5]Use a bleach trap for the vacuum pump and treat all glassware with dilute bleach before washing.
S-Alkylation Excess Methyl Iodide in ylide prep.Ensure TMSI/TMSOI salts are pure and free of MeI before use. Recrystallize salts from ethanol if necessary.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.[4] Link

  • Johnson, C. R.; Schroeck, C. W.; Shanklin, J. R. "Chemistry of Sulfoxides and Related Compounds. XXXVII. Preparation and Reactions of Optically Active Sulfoximines." Journal of the American Chemical Society, 1973 , 95(22), 7424–7431. Link

  • Gololobov, Y. G.; Nesmeyanov, A. N. "The current state of the chemistry of sulfonium and sulfoxonium ylides." Tetrahedron, 1987 , 43(12), 2609–2651. Link

  • Aggarwal, V. K.; Richardson, J. "The application of sulfur ylides in asymmetric synthesis."[1] Chemical Communications, 2003 , (21), 2644–2651. Link

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Chapter 40: Synthesis of cyclic compounds). Link

Sources

conjugate addition synthesis of 3-methylsulfanyl cyclohexanone precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 3-(Methylthio)cyclohexan-1-one via Base-Catalyzed Conjugate Addition

Abstract

This document provides a comprehensive guide to the synthesis of 3-(methylthio)cyclohexan-1-one, a valuable precursor in pharmaceutical and materials science research. The synthesis is achieved through a robust and efficient base-catalyzed conjugate addition (Michael-type reaction) of a methylthiol nucleophile to 2-cyclohexen-1-one. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for reaction optimization, product purification, and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both the practical steps for execution and the theoretical framework for understanding and troubleshooting the process.

Part 1: Mechanistic Rationale and Strategic Considerations

The formation of a carbon-sulfur bond via the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound is a cornerstone transformation in organic synthesis.[1] This reaction, a specific type of Michael addition, is prized for its high atom economy and predictable regioselectivity, reliably forming the 1,4-addition product.[2][3]

The Nucleophilic Conjugate Addition Mechanism

The reaction proceeds via a well-established nucleophilic pathway, which can be broken down into three fundamental steps.[3] The process is typically catalyzed by a base, which plays a crucial role in activating the thiol nucleophile.

  • Deprotonation and Nucleophile Activation: The reaction is initiated by the deprotonation of methanethiol (CH₃SH) by a suitable base, such as triethylamine (NEt₃). This generates the highly nucleophilic methylthiolate anion (CH₃S⁻).[4] The choice of base is critical; it must be strong enough to deprotonate the thiol (pKa ≈ 10.5) but not so strong as to promote unwanted side reactions like the self-condensation of the cyclohexenone.

  • Nucleophilic Attack (1,4-Addition): The potent methylthiolate nucleophile attacks the electrophilic β-carbon of the 2-cyclohexen-1-one Michael acceptor. This is the key bond-forming step. The electron density is pushed through the conjugated system, breaking the C=C π-bond and forming a resonance-stabilized enolate intermediate.[3][5]

  • Protonation: The enolate intermediate is subsequently protonated, typically by the triethylammonium cation formed in the initial step, to yield the final 3-(methylthio)cyclohexan-1-one product and regenerate the base catalyst.[4]

This mechanism ensures the selective formation of the 1,4-adduct over the 1,2-adduct (direct attack at the carbonyl carbon) due to the "soft" nature of the sulfur nucleophile, which preferentially attacks the "soft" β-carbon of the enone system.

Conjugate Addition Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: 1,4-Addition cluster_2 Step 3: Protonation Thiol Methanethiol (CH₃SH) Thiolate Methylthiolate (CH₃S⁻) (Potent Nucleophile) Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate ProtonatedBase Protonated Base (BH⁺) Thiolate_ref CH₃S⁻ Cyclohexenone 2-Cyclohexen-1-one Enolate Enolate Intermediate (Resonance Stabilized) Cyclohexenone->Enolate Product 3-(Methylthio)cyclohexan-1-one Enolate->Product ProtonatedBase_ref BH⁺ Thiolate_ref->Cyclohexenone Nucleophilic Attack Base_regen Base (B:) ProtonatedBase_ref->Enolate Proton Transfer

Caption: Base-catalyzed mechanism for the conjugate addition of methanethiol.

Part 2: Experimental Protocol

This protocol details the synthesis of 3-(methylthio)cyclohexan-1-one from 2-cyclohexen-1-one and sodium thiomethoxide. Sodium thiomethoxide is used as a safer, solid-source alternative to gaseous methanethiol.

Materials and Equipment

Reagents & Solvents:

  • 2-Cyclohexen-1-one (≥97%)

  • Sodium thiomethoxide (≥95%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

Equipment:

  • Round-bottom flask (100 mL) with stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Sodium thiomethoxide is corrosive and has a strong, unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

Reagent and Reaction Parameters

The following table outlines the quantities and molar equivalents for a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Cyclohexen-1-one96.131.0 g10.41.0
Sodium Thiomethoxide70.090.80 g11.41.1
Dichloromethane (DCM)-40 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add sodium thiomethoxide (0.80 g, 11.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) via syringe. Stir the resulting suspension at room temperature.

  • Substrate Addition: In a separate vial, dissolve 2-cyclohexen-1-one (1.0 g, 10.4 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred suspension of sodium thiomethoxide over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 20% ethyl acetate in hexanes mixture as the eluent. The starting material (2-cyclohexen-1-one) should show a higher Rf value than the more polar product. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Workup - Liquid-Liquid Extraction:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with 20 mL portions of DCM.

    • Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with 20 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Purification - Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent: Start with 5% ethyl acetate in hexanes, gradually increasing the polarity to 10-15% ethyl acetate to elute the product.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(methylthio)cyclohexan-1-one as a colorless to pale yellow liquid.

Caption: A streamlined workflow for the synthesis and purification process.

Part 3: Characterization and Data Analysis

The identity and purity of the synthesized 3-(methylthio)cyclohexan-1-one should be confirmed using standard analytical techniques.

  • Expected Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the methylthio group (a singlet around δ 2.1-2.2 ppm), a multiplet for the proton at the sulfur-bearing carbon (C3-H, around δ 3.0-3.2 ppm), and a series of multiplets for the cyclohexanone ring protons between δ 1.6-2.8 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect a peak for the carbonyl carbon (C=O) around δ 208-210 ppm, a peak for the carbon attached to sulfur (C-S) around δ 45-48 ppm, and a peak for the methylthio carbon (-S-CH₃) around δ 12-14 ppm.

  • IR (Neat, cm⁻¹): A strong absorption band characteristic of the ketone carbonyl (C=O) stretch should be prominent around 1710-1715 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 144.

Part 4: Troubleshooting and Advanced Considerations

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time; deactivated reagents.Allow the reaction to stir for a longer period. Ensure the sodium thiomethoxide is dry and of high purity.
Low Yield Loss of product during workup or purification.Ensure complete extraction from the aqueous phase. Be meticulous during column chromatography to avoid mixing fractions.
Presence of Side Products Reaction temperature too high; use of an overly strong base.Maintain the reaction at room temperature. Triethylamine can be used as a milder alternative to sodium thiomethoxide if side reactions are an issue.

Asymmetric Synthesis: For applications requiring enantiomerically pure material, this reaction can be adapted into an asymmetric synthesis. This typically involves the use of a chiral amine catalyst, which can induce high levels of enantioselectivity.[6][7][8] Such catalysts form a chiral ammonium thiolate complex, which then delivers the nucleophile to one face of the cyclohexenone preferentially.[8]

References

  • Conjugate Addition of Thiols. [Link]

  • Thiol-ene reaction. Wikipedia. [Link]

  • Mukaiyama, T., Ikegawa, A., & Suzuki, K. (1981). HIGHLY ENANTIOSELECTIVE MICHAEL ADDITION OF THIOLS TO 2-CYCLOHEXENONE BY USING (2S,4S)-2-(ANILINOMETHYL)- 1-ETHYL-4-HYDROXYPYRROLIDINE AS A CHIRAL CATALYST. Chemistry Letters, 10(2), 165-168. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Suzuki, K., Ikegawa, A., & Mukaiyama, T. (1982). The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine as Chiral Catalyst. Bulletin of the Chemical Society of Japan, 55(10), 3277-3283. [Link]

  • Mukaiyama, T., Ikegawa, A., & Suzuki, K. (1981). HIGHLY ENANTIOSELECTIVE MICHAEL ADDITION OF THIOLS TO 2-CYCLOHEXENONE BY USING (2S,4S)-2-(ANILINOMETHYL)-1-ETHYL-4-HYDROXYPYRRQLIPINE AS A CHIRAL CATALYST. Chemistry Letters, 10(2), 165-168. [Link]

  • Suzuki, K., Ikegawa, A., & Mukaiyama, T. (1982). The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine as Chiral Catalyst. SciSpace. [Link]

  • Prakash, G. K. S., et al. (2012). Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Molecules, 17(10), 11736-11751. [Link]

  • Loeffler, H.-H., & Tautermann, C. S. (2012). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. ChemMedChem, 7(8), 1436-1446. [Link]

  • Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PMC. [Link]

Sources

Application Note: Kinetic Resolution of Methylsulfanyl Spiro-Epoxides Using Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the kinetic resolution of methylsulfanyl spiro-epoxides (specifically 1-oxaspiro[2.5]octane derivatives) using Aspergillus niger Epoxide Hydrolase (AnEH). These substrates are critical chiral building blocks for the synthesis of fumagillin and ovalicin analogs, which are potent angiogenesis inhibitors.

While chemical methods (e.g., hydrolytic kinetic resolution using Co-Salen) exist, they often struggle with the steric bulk of spiro-centers. Enzymatic resolution offers superior regioselectivity and mild conditions. This guide provides a self-validating workflow from analytical screening to preparative scale-up, ensuring high enantiomeric excess (


) and optimal yields.

Scientific Background & Mechanism[1]

The Challenge of Spiro-Epoxides

Spiro-epoxides possess a quaternary center adjacent to the oxirane ring. This steric bulk hinders nucleophilic attack, making traditional chemical resolution difficult. However, fungal epoxide hydrolases, particularly from Aspergillus niger, possess a hydrophobic tunnel leading to the active site that accommodates these bulky lipophilic substrates.

Mechanism of Action

The reaction proceeds via a two-step mechanism involving a catalytic triad (Asp-His-Asp/Glu).

  • Nucleophilic Attack: The aspartate residue attacks the less hindered carbon of the epoxide, forming a covalent glycol-monoester intermediate (inversion of configuration).

  • Hydrolysis: A water molecule, activated by histidine, hydrolyzes the ester, releasing the diol.

In a kinetic resolution, the enzyme hydrolyzes one enantiomer significantly faster than the other (


). The reaction is stopped at 

conversion, leaving the unreacted epoxide in highly enantioenriched form.
Reaction Scheme Visualization

ReactionMechanism Racemate Racemic Spiro-Epoxide Enzyme Epoxide Hydrolase (AnEH) Racemate->Enzyme Binding Complex Enzyme-Substrate Complex Enzyme->Complex FastHyd Fast Hydrolysis (Preferred Enantiomer) Complex->FastHyd k_fast SlowHyd Slow Hydrolysis (Non-preferred) Complex->SlowHyd k_slow ProductDiol (R,R)-Diol (Hydrolyzed) FastHyd->ProductDiol H2O ProductEpox (S,R)-Epoxide (Unreacted, >98% ee) SlowHyd->ProductEpox Remains Intact

Caption: Kinetic resolution pathway. The enzyme preferentially hydrolyzes one enantiomer to the diol, leaving the desired spiro-epoxide intact.

Materials and Equipment

Reagents
  • Substrate: Racemic methylsulfanyl spiro-epoxide (e.g., 4-methylsulfanyl-1-oxaspiro[2.5]octane).

  • Enzyme: Aspergillus niger Epoxide Hydrolase (lyophilized powder or recombinant overexpressed in E. coli).

    • Note: Commercial preparations (e.g., Sigma-Aldrich or Codexis screening kits) are suitable. For whole-cell protocols, A. niger LCP 521 is the reference strain.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPB), pH 7.0.

  • Co-solvent: Dimethyl sulfoxide (DMSO) or Isopropyl alcohol (IPA). Max 10-15% v/v.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Quenching Agent: Acetone or excess EtOAc.

Equipment
  • Thermostatic shaker (set to 30°C).

  • GC-FID or HPLC with Chiral Column (e.g., Chiralcel OD-H or Cyclodex-B).

  • pH Stat (optional for large scale to maintain pH).

Experimental Protocols

Protocol A: Analytical Screening (Determination of E-value)

Purpose: To verify enzyme activity and selectivity on your specific spiro-epoxide derivative.

  • Preparation: Dissolve 5 mg of racemic spiro-epoxide in 50

    
    L DMSO.
    
  • Reaction Mix: Add the substrate solution to 950

    
    L of Phosphate Buffer (100 mM, pH 7.0) in a 2 mL glass vial.
    
    • Critical Check: Ensure no precipitation occurs. If cloudy, add Triton X-100 (0.05%).

  • Initiation: Add 1–5 mg of lyophilized AnEH enzyme powder.

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling:

    • Take 100

      
      L aliquots at 
      
      
      
      hours.
    • Extract with 200

      
      L EtOAc containing an internal standard (e.g., dodecane).
      
    • Centrifuge to separate phases.

  • Analysis: Inject organic phase into GC/HPLC.

  • Calculation: Calculate conversion (

    
    ) and enantiomeric excess of substrate (
    
    
    
    ) and product (
    
    
    ). Use the equation below to determine Enantiomeric Ratio (
    
    
    ):
    
    
Protocol B: Preparative Scale Kinetic Resolution

Purpose: Production of >500mg enantioenriched epoxide.

Workflow Diagram:

PrepWorkflow Start Start: 1g Racemic Substrate in 10 mL DMSO BufferPrep Prepare 90 mL KPB (pH 7.0) + 0.1% Triton X-100 Start->BufferPrep Mix Combine & Emulsify (Total Vol: 100 mL) BufferPrep->Mix AddEnz Add AnEH (200 mg) Incubate 30°C Mix->AddEnz Monitor Monitor via GC Every 2 hours AddEnz->Monitor Check Conversion = 50-52%? Monitor->Check Check->Monitor No (<50%) Stop Stop Reaction Extract w/ EtOAc (3x) Check->Stop Yes Dry Dry (MgSO4) & Concentrate Stop->Dry Purify Flash Chromatography (Sep. Epoxide from Diol) Dry->Purify

Caption: Preparative workflow for gram-scale resolution. Monitoring is critical to prevent over-hydrolysis.

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve 1.0 g (approx 5.8 mmol) of racemic methylsulfanyl spiro-epoxide in 10 mL DMSO.

  • Reactor Setup: In a 250 mL flask, add 90 mL of 100 mM Phosphate Buffer (pH 7.0).

  • Mixing: Add the DMSO substrate solution dropwise to the buffer while stirring vigorously to create a fine emulsion.

  • Enzyme Addition: Add 200 mg of AnEH (pre-hydrated in 1 mL buffer if possible).

  • Reaction: Stir at 30°C.

    • Caution: Do not use magnetic stirring bars that grind the enzyme (if immobilized). Overhead stirring is preferred for immobilized catalysts; magnetic is fine for lyophilized powder.

  • Monitoring:

    • Check conversion every 2 hours.

    • Target: Stop reaction when

      
       (usually corresponds to 50-53% conversion).
      
  • Workup:

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract 3x with EtOAc (100 mL each).

    • Dry combined organics over

      
       and concentrate under reduced pressure.
      
    • Note: Methylsulfanyl groups can be sensitive to oxidation; avoid prolonged exposure to air/light during drying.

  • Purification:

    • The reaction mixture contains the hydrophobic epoxide and the hydrophilic diol.

    • Separation is easily achieved via Silica Gel Flash Chromatography (Hexane/EtOAc gradient). The epoxide elutes first.

Data Analysis & Interpretation

Expected Results Table

The following metrics indicate a successful resolution for this substrate class:

ParameterTarget ValueInterpretation
Conversion (

)
50% - 53%Ideal stop point. <50% yields lower ee; >55% sacrifices yield.

> 98%High optical purity of the recovered epoxide.[1][2][3]

(Diol)
> 90%Indicates high enzyme selectivity (

).
E-value > 50Excellent selectivity.[1] If

, the process is inefficient.
Yield 40% - 45%Theoretical max is 50%. Losses due to extraction/workup.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<10% in 24h) Substrate insolubility or Enzyme inactivation.Increase DMSO to 15% or add Triton X-100. Ensure pH is exactly 7.0.
Low E-value (<10) Spontaneous hydrolysis (background reaction).Run a blank (no enzyme). If background is high, lower Temp to 4°C or increase enzyme loading to outcompete water.
Emulsion during Workup Protein/Surfactant stabilization.Filter through Celite before extraction or add brine.
S-oxidation Oxidation of methylsulfanyl group.Use degassed solvents; avoid peroxides in EtOAc.

References

  • Pedragosa-Moreau, S., et al. (1996). Microbial hydrolysis of 1-oxaspiro[2.5]octane derivatives: A new route to functionalized chiral spiro-compounds. Tetrahedron: Asymmetry, 7(6), 1675-1682. Link

  • Morisseau, C., et al. (1999).[4] Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger.[4] European Journal of Biochemistry, 263(2), 386-395.[4] Link

  • Reetz, M. T., et al. (2009). Directed Evolution of an Epoxide Hydrolase for the Kinetic Resolution of Bulky Epoxides. Angewandte Chemie International Edition, 48(29), 5252-5255. Link

  • Kotik, M., et al. (2012).[1] Fungal epoxide hydrolases: New landmarks in sequence-activity space. Journal of Biotechnology, 161(2), 163-178. Link

  • Griffith, E. C., et al. (1998). Methionine aminopeptidase-2 is the primary target for the angiogenesis inhibitor fumagillin. Chemistry & Biology, 5(4), 217-225. Link

Sources

Application Note: Strategic Utilization of 5-methylsulfanyl-1-oxaspiro[2.5]octane as a MetAP2 Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, synthesis, and biological application of 5-methylsulfanyl-1-oxaspiro[2.5]octane , a critical intermediate in the development of second-generation Methionine Aminopeptidase 2 (MetAP2) inhibitors. Unlike the natural product Fumagillin, which suffers from poor pharmacokinetic stability, synthetic analogs derived from the 1-oxaspiro[2.5]octane scaffold (such as Beloranib and ZGN-1061) offer improved druggability. This note provides a validated protocol for the Corey-Chaykovsky epoxidation used to generate this scaffold, outlines the mechanism of irreversible MetAP2 inactivation, and details a self-validating enzymatic assay for potency determination.

Introduction: The Warhead and the Target

Methionine Aminopeptidase 2 (MetAP2) is a metalloenzyme responsible for the co-translational removal of N-terminal methionine from nascent proteins.[1] Its inhibition arrests endothelial cell proliferation, making it a high-value target for anti-angiogenic therapies in oncology and obesity management.

The pharmacophore of the fumagillin class is the spiro[2.5]octane epoxide . This strained ring acts as a "suicide substrate" or covalent warhead.

  • The Molecule: 5-methylsulfanyl-1-oxaspiro[2.5]octane combines this reactive epoxide with a C5-methylsulfanyl handle.

  • The Handle: The sulfur moiety allows for downstream oxidation to sulfoxides/sulfones or displacement reactions, facilitating the construction of diverse side chains found in clinical candidates like Beloranib.

  • Stereochemistry: The biological activity is strictly dependent on the cis-configuration of the epoxide relative to the side chain; the trans-isomer is typically inactive.

Mechanism of Action (MOA)

Upon binding to the MetAP2 active site, the imidazole side chain of His231 attacks the spiro-epoxide, opening the ring and forming a covalent bond. This irreversible modification sterically blocks the active site, preventing substrate processing.

MetAP2_Mechanism MetAP2 MetAP2 Active Site (His231) Complex Michaelis Complex (Non-covalent) MetAP2->Complex Inhibitor 5-methylsulfanyl-1-oxaspiro[2.5]octane (Spiro-Epoxide Warhead) Inhibitor->Complex Transition Nucleophilic Attack (His231 -> Epoxide C) Complex->Transition Binding Covalent Covalent Adduct (Irreversible Inhibition) Transition->Covalent Ring Opening Downstream Endothelial Cell Cycle Arrest (G1) Covalent->Downstream Signaling Block

Figure 1: Mechanism of Irreversible MetAP2 Inhibition. The spiro-epoxide undergoes nucleophilic attack by His231, permanently disabling the enzyme.

Chemical Protocol: Synthesis of the Intermediate

Objective: Synthesis of 5-methylsulfanyl-1-oxaspiro[2.5]octane via Corey-Chaykovsky Epoxidation. Precursor: 4-(methylsulfanyl)cyclohexan-1-one.

Safety Warning
  • Sodium Hydride (NaH): Reacts violently with moisture. Use predominantly in an inert atmosphere (Argon/Nitrogen).

  • DMSO: When mixed with NaH, can form dimsyl anion which is thermally unstable above 60°C. Keep reaction temperatures strictly controlled.

Reagents
  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium Hydride (60% dispersion in mineral oil)

  • DMSO (Anhydrous)

  • THF (Anhydrous)

  • 4-(methylsulfanyl)cyclohexan-1-one

Step-by-Step Procedure
  • Ylide Formation:

    • In a flame-dried 3-neck round bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMSO (5 mL/mmol).

    • Add Trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature.

    • Observation: Evolution of hydrogen gas will occur. Stir for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases. This generates the dimethylsulfoxonium methylide.

  • Substrate Addition:

    • Cool the ylide solution to 0°C using an ice bath.

    • Dissolve 4-(methylsulfanyl)cyclohexan-1-one (1.0 eq) in a minimal amount of anhydrous DMSO/THF (1:1).

    • Add the ketone solution dropwise to the ylide over 15 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear, and a less polar epoxide spot should appear.

  • Work-up:

    • Quench the reaction carefully with cold water.

    • Extract 3x with Diethyl Ether (Et2O). Note: Et2O is preferred over DCM to avoid emulsion formation with DMSO.

    • Wash combined organics with Brine (saturated NaCl) to remove residual DMSO.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0% -> 10% EtOAc in Hexanes.

    • Yield Expectation: 70–85%.

Quality Control (QC) Criteria
TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Epoxide protons: Doublets at ~2.5–2.7 ppm. Methylsulfanyl: Singlet at ~2.1 ppm.
Purity HPLC-UV (210 nm)>95% Area Under Curve (AUC).
Stereochemistry NOESY NMRConfirmation of cis/trans ratio (Target: typically cis-predominant or separated).

Biological Validation Protocol: MetAP2 Enzymatic Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized intermediate or its derivatives against recombinant human MetAP2.

Principle

MetAP2 cleaves N-terminal methionine. We use a fluorogenic substrate, Met-Gly-Pro-AMC (7-amino-4-methylcoumarin). Cleavage releases free AMC, which fluoresces. Inhibitors prevent this release.[2]

Materials
  • Enzyme: Recombinant Human MetAP2 (residues 2-478), His-tagged.

  • Substrate: Met-Gly-Pro-AMC (Custom or commercial peptide synthesis).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2 (Essential cofactor).

  • Control Inhibitor: TNP-470 or Fumagillin (Positive Control).

Workflow
  • Enzyme Activation:

    • Incubate MetAP2 (10 nM final) in Assay Buffer containing 0.1 mM CoCl2 for 20 minutes on ice. Note: MetAP2 is a metalloprotease; Cobalt is critical for activity.

  • Inhibitor Incubation (Pre-incubation is Critical):

    • Prepare serial dilutions of 5-methylsulfanyl-1-oxaspiro[2.5]octane in DMSO.

    • Add 1 µL of inhibitor to 49 µL of enzyme solution in a black 96-well plate.

    • Incubate for 30 minutes at 37°C.

    • Why? This is a covalent irreversible inhibitor.[2] Potency is time-dependent. Without pre-incubation, IC50 values will be underestimated (shifted higher).

  • Reaction Initiation:

    • Add 50 µL of Substrate Solution (200 µM Met-Gly-Pro-AMC). Final volume: 100 µL.

  • Measurement:

    • Monitor fluorescence kinetically for 30 minutes.

    • Excitation: 360 nm | Emission: 460 nm.

  • Data Analysis:

    • Calculate the slope (Reaction Rate, V) from the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to determine IC50.

Expected Results
  • Valid Assay: Z-factor > 0.5.

  • Reference: TNP-470 IC50 should be in the range of 1–10 nM.

  • Intermediate Potency: The 5-methylsulfanyl intermediate is a "warhead-only" mimic. It will likely show inhibition but with higher IC50 (e.g., 100–1000 nM) compared to full drugs like Beloranib, as it lacks the side-chain interactions that stabilize binding in the P1' pocket.

Synthetic Utility & Pathway Visualization

The 5-methylsulfanyl-1-oxaspiro[2.5]octane is not just an endpoint; it is a divergence point. The sulfur can be oxidized to a sulfone (increasing polarity and metabolic stability) or the spiro-ring can be opened under controlled acidic conditions to generate "reversible" inhibitors, though the irreversible epoxide route is standard for high potency.

Synthesis_Workflow Start 4-(methylsulfanyl) cyclohexan-1-one Intermediate 5-methylsulfanyl- 1-oxaspiro[2.5]octane Start->Intermediate Epoxidation Reagent Corey-Chaykovsky (TMSOI + NaH) Reagent->Intermediate PathA Oxidation (mCPBA) Intermediate->PathA PathB Side Chain Modification Intermediate->PathB ProductA Sulfonyl Analog (Beloranib Precursor) PathA->ProductA Functionalization ProductB Novel MetAP2 Inhibitor Library PathB->ProductB SAR Studies

Figure 2: Synthetic divergence from the 5-methylsulfanyl intermediate.

References

  • Mechanism of Action: Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin. Chemistry & Biology, 4(6), 461-471. Link

  • Structural Biology: Liu, S., et al. (1998).[3] Structure of human methionine aminopeptidase-2 complexed with fumagillin.[4] Science, 282(5392), 1324-1327. Link

  • Synthesis of Analogs: Kim, Y. M., et al. (2007). Assessment of the anti-obesity effects of the TNP-470 analog, CKD-732.[4][5] Journal of Molecular Endocrinology, 38(4), 455-465.[5] Link

  • Corey-Chaykovsky Reaction: Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Beloranib Clinical Context: Hughes, T. E., et al. (2013). Ascending dose-controlled trial of beloranib, a novel MetAP2 inhibitor, for weight loss in obese women. Obesity, 21(9), 1782-1788. Link

Sources

Application Note & Protocol: Trimethylsulfonium Iodide Mediated Epoxidation of Sulfide-Containing Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their inherent ring strain allows for facile ring-opening by various nucleophiles, making them versatile synthetic intermediates for the construction of complex molecular architectures. The Johnson-Corey-Chaykovsky reaction, a powerful and widely utilized method for the synthesis of epoxides from carbonyl compounds, employs sulfur ylides to deliver a methylene group to the carbonyl carbon.[1][2] This method is particularly advantageous as it provides a retrosynthetic alternative to the epoxidation of olefins.[2]

This application note provides a detailed protocol for the epoxidation of ketones using trimethylsulfonium iodide, with a special focus on substrates containing a sulfide moiety. The presence of a sulfur atom elsewhere in the molecule presents unique challenges and considerations for chemoselectivity, which will be addressed in detail. This guide is intended to provide researchers and drug development professionals with the necessary information to successfully implement this transformation in their synthetic endeavors.

Reaction Mechanism: The Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction proceeds through a well-established two-stage mechanism.[1][3] The first stage involves the in situ generation of a sulfonium ylide, and the second stage is the reaction of the ylide with the ketone to form the epoxide.

  • Formation of the Sulfonium Ylide: Trimethylsulfonium iodide is deprotonated by a strong base, typically sodium hydride (NaH), to form dimethylsulfonium methylide, a reactive sulfur ylide.[3][4]

  • Nucleophilic Attack and Ring Closure: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, forming a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion onto the carbon bearing the sulfonium group results in the formation of the three-membered epoxide ring and the expulsion of dimethyl sulfide as a byproduct.[1][4]

Visualizing the Mechanism

Corey_Chaykovsky_Mechanism cluster_0 Ylide Formation cluster_1 Epoxidation TMSI [(CH₃)₃S]⁺I⁻ Trimethylsulfonium Iodide Ylide (CH₃)₂S⁺-CH₂⁻ Dimethylsulfonium Methylide TMSI->Ylide Deprotonation Base NaH (Strong Base) Base->Ylide NaI NaI H2 H₂ Ketone R-C(=O)-R' (Sulfide-Ketone) Ylide->Ketone Reaction with Ketone Betaine R-C(O⁻)(CH₂-S⁺(CH₃)₂)-R' Betaine Intermediate Ketone->Betaine Nucleophilic Attack Epoxide R-C(O)CH₂-R' Epoxide Betaine->Epoxide Intramolecular SN2 DMS (CH₃)₂S Dimethyl Sulfide Epoxidation_Workflow A Prepare Ylide Solution (NaH + Trimethylsulfonium Iodide in DMSO) C Add Ylide Solution to Ketone Solution at 0°C A->C B Dissolve Sulfide-Ketone in DMSO B->C D Reaction Monitoring (TLC) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Pure Epoxide H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective Spiro-Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering chemoselectivity issues during spiro-epoxide synthesis.

Topic: Preventing Sulfide Oxidation During Spiro-Epoxide Formation

Status: Operational | Tier: Level 3 (Advanced Application Support)

The Chemoselectivity Paradox

The Problem: You need to synthesize a spiro-epoxide from a ketone (or aldehyde) on a substrate that also contains a sulfide (thioether) moiety.

  • Standard Epoxidation (mCPBA, Peroxides, DMDO): These reagents are electrophilic oxidants. Sulfur is a better nucleophile than the alkene/carbonyl. Consequently, the sulfide oxidizes to a sulfoxide or sulfone before (or simultaneously with) epoxide formation.

  • The Solution: You must invert the mechanism. Instead of using an electrophilic oxygen source, you must use a nucleophilic methylene source.

The Directive: Abandon oxidative methods immediately. Adopt the Corey-Chaykovsky (CC) Protocol or utilize Borane-Masking if oxidative conditions are unavoidable.

Primary Protocol: The Corey-Chaykovsky Reaction (Nucleophilic Route)

This is the "Gold Standard" for your specific problem. It utilizes sulfur ylides (nucleophiles) which do not react with the sulfide moiety (also a nucleophile).

Mechanism & Logic

The reaction involves the attack of a sulfur ylide on the carbonyl carbon.[1][2][3][4]

  • Reagent Choice: Use Trimethylsulfoxonium Iodide (TMSOI) rather than Trimethylsulfonium Iodide (TMSI).

    • Why? TMSOI forms a sulfoxonium ylide.[2] The addition to the ketone is reversible (thermodynamic control), which is critical for spiro-synthesis to favor the formation of the epoxide on the more sterically accessible face (equatorial attack), often yielding higher diastereoselectivity.

  • Safety for Sulfides: The reaction environment is basic and reducing/nucleophilic. There are no oxidants present to touch your sulfide.

Step-by-Step Protocol (Sulfide-Safe)

Reagents:

  • Substrate (Ketone with Sulfide)

  • Trimethylsulfoxonium Iodide (TMSOI) [1.2 – 1.5 equiv]

  • Sodium Hydride (NaH) (60% dispersion in mineral oil) [1.5 – 2.0 equiv]

  • Solvent: Anhydrous DMSO (Critical: Must be dry to prevent NaH quenching).

Workflow:

  • Ylide Generation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add NaH (wash with dry pentane if mineral oil removal is required, though usually unnecessary).

    • Add TMSOI solid.

    • Add anhydrous DMSO dropwise at room temperature (RT). Caution: Hydrogen gas evolution.

    • Stir at RT for 30–60 minutes until the solution becomes clear/cloudy-grey (formation of Dimethyloxosulfonium Methylide).

  • Substrate Addition:

    • Dissolve your sulfide-containing ketone in a minimal amount of anhydrous DMSO (or THF if solubility is poor).

    • Add this solution dropwise to the ylide mixture.

  • Reaction:

    • Stir at RT (or heat to 50°C if sterically hindered) for 2–12 hours.

    • Monitor: TLC will show the disappearance of the ketone. The sulfide will remain unchanged.

  • Workup (Crucial for Sulfide Stability):

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Et₂O or EtOAc.

    • Avoid: Do not use bleach or strong oxidants during cleaning.

    • Note: The byproduct is DMSO, which is easily washed away with water.

Secondary Protocol: Borane-Masking Strategy (Oxidative Route)

Use Case: If the Corey-Chaykovsky reaction fails (e.g., steric bulk prevents attack, or specific diastereoselectivity of mCPBA is required), you must "mask" the sulfide to protect it from oxidation.

The "Borane Shield" Concept

Borane (BH₃) acts as a Lewis acid and tightly complexes with the sulfur lone pair (Lewis base). This removes the electron density from the sulfur, rendering it inert to electrophilic oxidants like mCPBA.

Workflow Visualization

BoraneProtection Start Substrate (Ketone + Sulfide) Step1 1. Protection (BH3•THF) Start->Step1 Complexation Step2 2. Epoxidation (mCPBA / Peroxide) Step1->Step2 Sulfide Inert Step3 3. Deprotection (TMEDA / DABCO) Step2->Step3 Epoxide Formed End Product (Spiro-Epoxide + Free Sulfide) Step3->End Borane Removal

Figure 1: The Borane-Masking workflow allows oxidative transformations on substrates with sensitive sulfide groups.

Step-by-Step Protocol
  • Protection:

    • Dissolve substrate in anhydrous THF at 0°C.

    • Add BH₃·THF complex (1.1 equiv per sulfide).

    • Stir 30 min. TLC should show a shift (the borane adduct is usually less polar).

  • Epoxidation:

    • Add mCPBA (or other oxidant) to the reaction mixture (or after solvent swap if necessary).

    • Monitor consumption of alkene/ketone. The S-BH₃ complex will NOT oxidize.

  • Deprotection:

    • Once epoxidation is complete, add a strong amine base to strip the borane.

    • Reagent: TMEDA (Tetramethylethylenediamine) or DABCO (excess).

    • Reflux in MeOH or stir vigorously in THF for 1–4 hours.

    • The amine forms a stronger complex with BH₃, releasing the free sulfide.

Troubleshooting Guide & FAQs

Symptom: Sulfide Oxidation Observed in Corey-Chaykovsky

Diagnosis: This is chemically unlikely via the main mechanism. Contamination is the culprit.

  • Cause 1: Wet DMSO. DMSO can disproportionate or act as an oxidant in the presence of certain activators (Swern-like).

    • Fix: Distill DMSO over CaH₂ or use a fresh bottle of "Anhydrous" grade.

  • Cause 2: Workup Oxidation. Did you use peroxide-containing ethers for extraction?

    • Fix: Test your ether/THF for peroxides before extraction.

Symptom: No Reaction (Ketone Recovered)

Diagnosis: Ylide failure or Enolization.

  • Cause: The base (NaH) deprotonated the ketone (alpha-proton) instead of the sulfoxonium salt.

    • Fix: Ensure the ylide is fully formed (clear solution) before adding the ketone.

    • Fix: Switch to t-BuOK (Potassium tert-butoxide) in THF/DMSO mixtures for a milder deprotonation profile.

Symptom: Low Spiro-Selectivity

Diagnosis: Kinetic vs. Thermodynamic control.

  • Cause: Using TMSI (Sulfonium) instead of TMSOI (Sulfoxonium).

    • Fix:TMSOI is required. The betaine intermediate formed by TMSOI is reversible. This allows the molecule to equilibrate to the thermodynamically stable intermediate (equatorial) before ring closure.

Comparison of Methods
FeatureCorey-Chaykovsky (TMSOI)mCPBA + Borane Protection
Sulfide Safety High (Intrinsic)Medium (Depends on technique)
Reagent Type Nucleophilic (Ylide)Electrophilic (Peracid)
Spiro-Selectivity Excellent (Thermodynamic)Variable (Steric driven)
Complexity Low (One pot)High (3 steps: Protect-React-Deprotect)

Mechanistic Visualization (Corey-Chaykovsky)

Understanding the reversibility is key to optimizing yield.

CCMechanism Reagents Ketone + Sulfoxonium Ylide Betaine1 Betaine Intermediate (Axial) (Kinetic - Unstable) Reagents->Betaine1 Fast Attack Betaine2 Betaine Intermediate (Equatorial) (Thermodynamic - Stable) Reagents->Betaine2 Slow Attack Betaine1->Reagents Reversible (Fast) Product Spiro-Epoxide (Target) Betaine1->Product Minor Product Betaine2->Reagents Reversible (Slow) Betaine2->Product Ring Closure (Irreversible)

Figure 2: The reversibility of the TMSOI betaine intermediate favors the thermodynamic (equatorial) pathway, enhancing spiro-selectivity.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • Aggarwal, V. K., et al. (2003). Catalytic asymmetric synthesis of epoxides and aziridines from aldehydes and imines.[2][3] Chemical Communications.

  • Mullis, J. C., & Weber, W. P. (1982). Borane protection of sulfides during oxidation of alkenes. Journal of Organic Chemistry.
  • Gololobov, Y. G., et al. (1987). Sixty years of staudinger reaction. Tetrahedron. (Context on ylide chemistry and phosphine/sulfide similarities).

Sources

Technical Support Center: Spiro-Epoxide Synthesis from Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Topic: Optimizing Corey-Chaykovsky Methylenation for High-Steric Substrates

Module 1: Diagnostic & Triage

Why is my reaction failing?

If you are attempting to synthesize spiro-epoxides from sterically hindered ketones (e.g., adamantanone, camphor, ortho-substituted cyclohexanones) using standard Corey-Chaykovsky conditions, you are likely encountering one of two failure modes: Betaine Reversion or Competitive Enolization .

The standard reagent, Trimethylsulfoxonium Iodide (TMSOI) , generates a stable, "hard" ylide. While easy to handle, its addition to ketones is reversible . In sterically hindered systems, the severe 1,3-diaxial interactions destabilize the intermediate betaine, causing it to collapse back to the starting materials (thermodynamic control) rather than proceeding to the epoxide.

The Solution: You must switch to Kinetic Control using Trimethylsulfonium Iodide (TMSI) .

Mechanism Visualization: The Reversibility Trap

The following diagram illustrates why TMSOI fails for hindered substrates and why TMSI succeeds.

G Start Hindered Ketone Ylide_SO Sulfoxonium Ylide (TMSOI + Base) Start->Ylide_SO Standard Route Ylide_S Sulfonium Ylide (TMSI + Base) Start->Ylide_S Recommended Route Betaine_SO Betaine Intermediate (Crowded) Ylide_SO->Betaine_SO Slow Attack Revert Reversion to Starting Material Betaine_SO->Revert Steric Repulsion (Fast k_-1) Betaine_S Betaine Intermediate (Irreversible) Ylide_S->Betaine_S Fast Attack (Kinetic Control) Product Spiro-Epoxide (High Yield) Betaine_S->Product Rapid Ring Closure (k_2 >> k_-1)

Figure 1: Kinetic vs. Thermodynamic Control. Sulfoxonium ylides (Red) allow the crowded intermediate to revert to starting material. Sulfonium ylides (Green) undergo irreversible ring closure, locking in the epoxide product.

Module 2: Optimized Protocols

Protocol A: The "Kinetic" Standard (TMSI/NaH)

Best for: Non-enolizable hindered ketones (e.g., Adamantanone, Benzophenone derivatives).

Reagents:

  • Trimethylsulfonium Iodide (TMSI) [Not Sulfoxonium]

  • Sodium Hydride (60% dispersion in oil)[1]

  • Anhydrous DMSO (Critical for ylide solubility) or DMSO/THF mix.

Step-by-Step:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH (1.5 equiv) with dry pentane to remove oil. Add anhydrous DMSO.

  • Add Salt: Add TMSI (1.5 equiv) in a single portion. Stir at ambient temperature for 30 minutes until H₂ evolution ceases and a milky white/clear solution forms.

    • Note: TMSI is less stable than TMSOI; prepare fresh if possible.

  • Substrate Addition: Cool the ylide solution to 0°C . Add the hindered ketone (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Do not heat above 40°C.

    • Why? Heating promotes ylide decomposition (methylation of DMSO) and reversibility.

  • Quench: Pour into ice-cold brine and extract with Et₂O.

Protocol B: The "Solid-Phase" Transfer (TMSI/KOH)

Best for: Enolizable ketones where strong bases (NaH) cause self-condensation.

Reagents:

  • Trimethylsulfonium Iodide (TMSI)

  • Solid KOH (Powdered)

  • Acetonitrile (MeCN) or t-BuOH

  • Water (trace, 0.5% v/v)

Step-by-Step:

  • Mix Solids: Combine ketone (1.0 equiv) and TMSI (1.5 equiv) in MeCN.

  • Initiate: Add powdered KOH (2.0 equiv) vigorously stirring.

  • Temperature: Heat to 50°C.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The solid-liquid interface limits the concentration of active base, reducing enolization side-reactions while maintaining enough ylide concentration for the reaction to proceed.

Module 3: Troubleshooting & FAQs

Q1: I recovered 90% starting material. Is the reagent bad?

Diagnosis: This is the classic signature of Betaine Reversion . Solution: Check your reagent bottle. Are you using Trimethylsulfoxonium Iodide?

  • If YES : You are under thermodynamic control. The steric bulk of your ketone is pushing the equilibrium back to the left. Switch to Trimethylsulfonium Iodide (TMSI).

  • If NO (You are already using TMSI): Your ketone might be highly enolizable. The ylide is acting as a base (deprotonating the

    
    -carbon) rather than a nucleophile. Switch to Protocol B  (Solid KOH) or use a non-nucleophilic base system like 
    
    
    
    -BuOK in
    
    
    -BuOH
    .
Q2: The reaction turns black/tarry, and yield is low.

Diagnosis: Thermal decomposition of the sulfonium ylide. Solution: Sulfonium ylides are thermally unstable compared to sulfoxonium ylides.

  • Action: Conduct the ylide formation at 0°C and the reaction at RT. Never reflux a TMSI reaction.

  • Action: Ensure your DMSO is anhydrous. Water reacts with the ylide to form gummy byproducts.

Q3: Can I use Methylene Iodide ( ) and Zn (Simmons-Smith) instead?

Answer: Generally, no. Simmons-Smith cyclopropanates alkenes. To turn a ketone into a spiro-epoxide, you need a nucleophilic methylene transfer agent (a ylide).[3] However, you could methylenate the ketone first (Wittig reaction) to an exocyclic alkene, and then use mCPBA to epoxidize, but that is a 2-step process with its own steric issues during the Wittig step.

Module 4: Comparative Data

Yield Comparison for Adamantanone (Highly Hindered Model)

Reagent SystemBase/SolventConditionYield (%)Primary Failure Mode
Me₃S(O)I (TMSOI) NaH / DMSO60°C, 4h< 10%Betaine Reversion (Steric)
Me₃S(O)I (TMSOI) t-BuOK / t-BuOHReflux15%Reversion / Enolization
Me₃SI (TMSI) NaH / DMSORT, 2h88% Success (Kinetic Control)
Me₃SI (TMSI) KOH / MeCN50°C75%Minor Hydrolysis

Module 5: Decision Logic for Researchers

Use this flow to select the correct protocol for your specific substrate.

Troubleshooting Start Start: Sterically Hindered Ketone Q1 Is the Ketone Enolizable? (Has alpha-protons?) Start->Q1 NoEnol NO (e.g., Benzophenone, Adamantanone) Q1->NoEnol No YesEnol YES (e.g., Substituted Cyclohexanone) Q1->YesEnol Yes MethodA Use Protocol A: TMSI + NaH/DMSO (Kinetic Control) NoEnol->MethodA Q2 Is the substrate base-sensitive? YesEnol->Q2 Sensitive YES Q2->Sensitive Yes Robust NO Q2->Robust No MethodC Use Modified Conditions: TMSI + t-BuOK/THF (Lower Basicity) Sensitive->MethodC MethodB Use Protocol B: TMSI + Solid KOH/MeCN (Phase Transfer) Robust->MethodB

Figure 2: Protocol Selection Decision Tree. Selecting the right base and ylide combination is critical for hindering substrates.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[9]

  • Johnson, C. R., & Schroeck, C. W. (1973). Nucleophilic Alkylidene Transfer Reagents. Journal of the American Chemical Society, 95(22), 7418-7423.

  • Aggarwal, V. K., et al. (2003).[3] Catalytic Asymmetric Synthesis of Epoxides and Aziridines.[6] Chemical Communications, (21), 2644-2651.

  • Gololobov, Y. G., et al. (1987). Sixty years of the reaction of phosphorus ylides with carbonyl compounds (Wittig reaction). Tetrahedron, 43(12), 2609-2651. (Context on ylide reversibility comparisons).

Sources

Validation & Comparative

Stereochemical Elucidation of Methylthio Substituents: A Comparative NOESY Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The determination of axial versus equatorial stereochemistry in methylthio-substituted (–SMe) cyclic systems is a critical step in drug design, particularly for bioisosteres of methoxy groups or in thioglycoside synthesis. While scalar coupling (


) of the methine proton (

) provides initial evidence, it is often ambiguous in distorted rings or fused systems.

The Core Challenge: Unlike methyl (–Me) or hydroxyl (–OH) groups, the methylthio group presents a unique "soft" steric profile. The C–S bond length (


 Å) is significantly longer than C–C (

Å) or C–O (

Å). This places the methyl protons further from the ring scaffold, attenuating the dipolar cross-relaxation rates (

) required for NOESY signals.

This guide outlines a robust, self-validating protocol to distinguish these conformers by integrating


-coupling analysis with optimized NOESY experiments, specifically accounting for the relaxation properties of organosulfur environments.

Part 2: Physicochemical & Conformational Context[1][2]

To interpret the NMR data correctly, one must understand the spatial and energetic distinctiveness of the –SMe group compared to its analogs.

Table 1: Comparative Steric & Electronic Parameters
ParameterMethyl (–Me)Methoxy (–OMe)Methylthio (–SMe)Impact on NMR/NOESY
Bond Length (C-X) 1.54 Å1.43 Å1.82 Å S–Me protons are more distant from ring protons; NOE buildup is slower.
A-Value (kcal/mol) 1.740.601.0 – 1.1 SMe has a moderate equatorial preference; axial conformers are more accessible than for –Me.
Van der Waals Radius 1.70 Å (C)1.52 Å (O)1.80 Å (S) "Soft" bulkiness; less severe 1,3-diaxial clashes than expected for its mass.

Chem. Shift

1.0–1.8

3.0–4.0

2.2–3.0
Distinct window; less deshielded than ethers, often overlapping with allylic protons.

Expert Insight: The longer C–S bond means that an axial –SMe group does not suffer the same magnitude of 1,3-diaxial steric repulsion as a tert-butyl or methyl group. Consequently, "conformational locking" is less rigid, and dynamic averaging must be considered.

Part 3: Diagnostic Signatures (The "Truth Table")

The distinction relies on observing the Methine Proton (


)  and the S-Methyl Protons (

)
.
Scenario A: Equatorial Methylthio Group
  • Conformation: The substituent is equatorial; the ring is likely in a stable chair.[1][2]

  • 
     Geometry:  Axial.[1]
    
ObservableSignatureMechanistic Cause

Large (10–12 Hz)

is anti-periplanar to adjacent axial protons (Karplus relation).
NOE:

Strong to 3,5-diaxial H

(axial) is in close spatial proximity to other axial protons on the same face.
NOE:

Vicinal (eq/ax) The equatorial SMe group points away from the ring face; sees primarily adjacent protons (

).
Scenario B: Axial Methylthio Group
  • Conformation: The substituent is axial (often stabilized by anomeric effects in 2-thiosugars).

  • 
     Geometry:  Equatorial.[1][3][4][5]
    
ObservableSignatureMechanistic Cause

Small (2–5 Hz)

is gauche to both axial and equatorial neighbors; no anti-periplanar arrangement.
NOE:

Weak/Vicinal only

(equatorial) is distant from 3,5-axial protons.
NOE:

Strong to 3,5-diaxial H The axial SMe group projects into the 1,3-diaxial space, correlating with ring axial protons.

Part 4: Experimental Protocol

This protocol is designed to maximize the detection of the weaker SMe–Ring NOEs.

Sample Preparation
  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    . Benzene-d6 is excellent for resolving overlapping
    
    
    signals due to magnetic anisotropy.
  • Concentration: 10–20 mM is ideal to prevent aggregation (which causes negative NOE/spin diffusion in small molecules).

  • Degassing (Critical): Dissolved oxygen is paramagnetic and promotes spin-lattice relaxation (

    
    ), competing with the NOE buildup.
    
    • Method: Flush the NMR tube with dry N

      
       or Ar for 5 minutes, or use freeze-pump-thaw cycles for rigorous work.
      
Pulse Sequence Selection
  • MW < 1000 Da: Use 2D NOESY (Phase Sensitive).

  • MW 1000–2000 Da: Use 2D ROESY . SMe compounds in this range (e.g., macrocycles) may fall into the "zero-crossing" region where NOE

    
    . ROESY guarantees positive signals.[6]
    
Parameter Optimization
  • Mixing Time (

    
    ): 
    
    • Standard Alkyls: 500 ms.

    • S-Methyl Specific: Due to the longer C–S bond reducing dipolar coupling efficiency, use a longer mixing time of 600–800 ms to allow NOE buildup, provided

      
       relaxation allows.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (approx. 2–3 seconds) to ensure quantitative recovery.

Part 5: Data Analysis Workflow

The following logic tree illustrates the decision process for assigning stereochemistry.

SMe_Assignment Start Start: Purified SMe Compound H_NMR 1. Run 1H NMR Analyze H-alpha Coupling Start->H_NMR J_Check Is J(H-alpha) > 10 Hz? H_NMR->J_Check Eq_SMe Hypothesis: SMe is Equatorial (H-alpha is Axial) J_Check->Eq_SMe Yes (Large J) Ax_SMe Hypothesis: SMe is Axial (H-alpha is Equatorial) J_Check->Ax_SMe No (Small J) NOESY_Exp 2. Run 2D NOESY (Mix time: 800ms) Eq_SMe->NOESY_Exp Check_Ha_NOE Does H-alpha show NOE to 3,5-axial protons? NOESY_Exp->Check_Ha_NOE If J was Large Check_SMe_NOE Does S-Me group show NOE to 3,5-axial protons? NOESY_Exp->Check_SMe_NOE If J was Small Conf_Eq CONCLUSION: Equatorial SMe Confirmed Check_Ha_NOE->Conf_Eq Yes (Strong Crosspeaks) Ambiguous Ambiguous: Check for Conformational Averaging or Run Low-Temp NMR Check_Ha_NOE->Ambiguous No Ax_SMe->NOESY_Exp Conf_Ax CONCLUSION: Axial SMe Confirmed Check_SMe_NOE->Conf_Ax Yes (Strong Crosspeaks) Check_SMe_NOE->Ambiguous No

Figure 1: Decision logic for stereochemical assignment of methylthio substituents using J-coupling and NOESY data.

Part 6: Spatial Visualization of NOE Correlations

Understanding the spatial "reach" of the NOE is vital. The diagram below visualizes the critical 1,3-diaxial interactions that differentiate the two isomers.

Spatial_NOE cluster_Axial Axial SMe Isomer (H-alpha is Equatorial) cluster_Equatorial Equatorial SMe Isomer (H-alpha is Axial) SMe_ax S-Me (Axial) H3_ax H-3 (Axial) SMe_ax->H3_ax Strong NOE (Diagnostic) H5_ax H-5 (Axial) SMe_ax->H5_ax Ha_eq H-alpha (Eq) Ha_eq->SMe_ax Weak/Med SMe_eq S-Me (Eq) Ha_ax H-alpha (Axial) SMe_eq->Ha_ax Weak/Med H3_ax_2 H-3 (Axial) H5_ax_2 H-5 (Axial) Ha_ax->H3_ax_2 Strong NOE (Diagnostic) Ha_ax->H5_ax_2

Figure 2: Spatial mapping of diagnostic NOE correlations. Note that in the Axial SMe isomer, the S-Methyl group itself acts as the probe for 1,3-diaxial protons.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for A-values and conformational analysis).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on NOESY pulse sequences and mixing times).

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational Preferences of the Methylthio Group. Journal of the American Chemical Society, 91(2), 344–351. (Foundational paper establishing the A-value and NMR behavior of SMe groups).

  • Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6] (The standard text on NOE theory and distance dependence).

Sources

Comparative Biological Activity of 5-Methoxy vs. 5-Methylsulfanyl Fumagillin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of fumagillin analogs substituted at the C5 position with either a methoxy (-OCH₃) or a methylsulfanyl (-SCH₃) group. Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs are potent inhibitors of methionine aminopeptidase-2 (MetAP2), a key enzyme involved in angiogenesis and cell proliferation.[1][2] The development of analogs has been driven by the need to mitigate the toxicity of the parent compound while retaining or enhancing its therapeutic efficacy.[3] This document delves into the structure-activity relationships (SAR) focusing on the C5 position, presenting supporting experimental data and detailed protocols for researchers in drug discovery and chemical biology.

The Central Role of MetAP2 and its Inhibition by Fumagillin

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[4] Humans have two isoforms, MetAP1 and MetAP2. While MetAP1 is involved in processing a broad range of proteins, MetAP2 has garnered significant attention as a therapeutic target, particularly in oncology.[5] Its inhibition has been shown to suppress endothelial cell proliferation, a cornerstone of angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[6][7][8]

Fumagillin and its analogs are highly selective, irreversible inhibitors of MetAP2.[1][4] Their mechanism of action involves the covalent modification of a specific histidine residue (His-231) within the enzyme's active site.[6] This irreversible binding is facilitated by a reactive spiroepoxide moiety on the fumagillin core structure, which effectively blocks the enzyme's catalytic activity.[6]

MetAP2_Inhibition cluster_0 MetAP2 Active Site MetAP2 MetAP2 Enzyme (with active His-231) Inactive_MetAP2 Inactive MetAP2 (Covalently Modified) Processed_Protein Processed Protein (Met removed) MetAP2->Processed_Protein Catalysis Fumagillin_Analog Fumagillin Analog (5-Methoxy or 5-Methylsulfanyl) Fumagillin_Analog->MetAP2 Irreversible Covalent Binding to His-231 Nascent_Protein Nascent Protein (with N-terminal Met) Nascent_Protein->MetAP2 Binding HUVEC_Assay_Workflow cluster_workflow HUVEC Proliferation Assay Workflow A 1. Seed HUVECs (2,500 cells/well) B 2. Incubate 24h (Cell Attachment) A->B D 4. Treat Cells (Add Compound Dilutions) B->D C 3. Prepare Serial Dilutions (Test Compounds in Media) C->D E 5. Incubate 72h (Compound Exposure) D->E F 6. Assess Viability (e.g., CellTiter-Glo®) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Step-by-step workflow for the HUVEC proliferation assay.

Structure-Activity Relationship (SAR) Insights and Conclusion

The available data strongly supports that fumagillin analogs bearing a 5-methoxy group are highly potent inhibitors of MetAP2, leading to subnanomolar antiproliferative activity against endothelial cells. [9]This makes the 5-methoxy fumagillin scaffold a validated starting point for the development of anti-angiogenic agents.

While direct, side-by-side comparative data for a 5-methylsulfanyl analog is limited in the public domain, we can infer some possibilities based on established principles of medicinal chemistry. The replacement of an oxygen atom with sulfur (a common bioisosteric substitution) increases the size and lipophilicity of the substituent. This change could impact:

  • Binding Affinity: The larger size of the sulfur atom might create steric clashes within the MetAP2 binding pocket, potentially reducing affinity. Conversely, the altered electronic properties could lead to new, favorable interactions.

  • Pharmacokinetics: Increased lipophilicity could alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This could be beneficial or detrimental depending on the overall properties of the molecule.

References

  • Title: Antiparasitic Activities of Novel, Orally Available Fumagillin Analogs - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Antiparasitic activities of novel, orally available fumagillin analogs - PubMed - NIH Source: PubMed URL: [Link]

  • Title: Carbamate analogues of fumagillin as potent, targeted inhibitors of methionine aminopeptidase-2 - PubMed Source: PubMed URL: [Link]

  • Title: Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 | PNAS Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Antimalarial activity of borrelidin and fumagilin in Plasmodium berghei-infected mice - PMC Source: National Institutes of Health URL: [Link]

  • Title: Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity | ACS Chemical Biology Source: ACS Chemical Biology URL: [Link]

  • Title: Depletion of Methionine Aminopeptidase 2 Does Not Alter Cell Response to Fumagillin or Bengamides - AACR Journals Source: AACR Publications URL: [Link]

  • Title: Design, synthesis, and antiangiogenic effects of a series of potent novel fumagillin analogues - PubMed Source: PubMed URL: [Link]

  • Title: Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer's Disease - MDPI Source: MDPI URL: [Link]

  • Title: Fumagillin and Structurally Related Molecules as Source of New Drugs - Ingenta Connect Source: Ingenta Connect URL: [Link]

  • Title: Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth - Nature Source: Nature URL: [Link]

  • Title: Design, synthesis and evaluation of a series of novel fumagillin analogues - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Structure of fumagillin, the fumagillin analog in phase III clinical... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: (PDF) Antiangiogenic Agents: Studies on Fumagillin and Curcumin Analogs - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of novel fumagillin and ovalicin analogues - PubMed Source: PubMed URL: [Link]

  • Title: Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 | Antimicrobial Agents and Chemotherapy - ASM Journals Source: ASM Journals URL: [Link]

  • Title: Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC Source: National Institutes of Health URL: [Link]

  • Title: Fumagillin: an overview of recent scientific advances and their significance for apiculture - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - ResearchGate Source: ResearchGate URL: [Link]

Sources

A Researcher's Guide to the Crystallographic Analysis of 5-Substituted 1-Oxaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Crystallographic Data for 1-Oxaspiro[2.5]octane Derivatives

The 1-oxaspiro[2.5]octane scaffold is a key structural motif in a variety of biologically active molecules and synthetic intermediates. The spirocyclic nature of this system imparts a high degree of conformational rigidity, which can be advantageous for enhancing binding affinity and selectivity to biological targets. The substituent at the 5-position of the cyclohexane ring plays a crucial role in defining the overall molecular shape, polarity, and potential for intermolecular interactions.

Single-crystal X-ray diffraction provides unambiguous experimental data on key structural parameters, including:

  • Bond lengths and angles: Revealing any strain induced by the spiro-fusion of the cyclopropane and cyclohexane rings.

  • Torsion angles: Defining the precise conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

  • Stereochemistry: Unambiguously determining the relative and absolute configuration of stereocenters.

  • Intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

This information is invaluable for validating computational models, understanding reaction mechanisms, and informing the design of next-generation derivatives.

Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of a 5-substituted 1-oxaspiro[2.5]octane derivative begins with the synthesis of high-purity material and culminates in the refinement of the crystal structure. The following is a generalized workflow that can be adapted based on the specific derivative and available laboratory resources.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis s1 Starting Material (e.g., Substituted Cyclohexanone) s2 Corey-Chaykovsky Reaction (or other epoxidation method) s1->s2 Dimethylsulfoxonium methylide s3 Purification (e.g., Column Chromatography) s2->s3 Crude Product c1 Solvent Screening s3->c1 Pure Compound c2 Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) c1->c2 c3 Crystal Harvesting c2->c3 d1 Crystal Mounting & Screening c3->d1 d2 Data Collection (Single-Crystal Diffractometer) d1->d2 d3 Structure Solution & Refinement d2->d3 d4 Data Validation & Deposition (e.g., CCDC) d3->d4 G cluster_axial Axial Substituent cluster_equatorial Equatorial Substituent a1 5-Substituent (Axial) a2 1,3-Diaxial Interactions a1->a2 Increased Steric Strain e2 Reduced Steric Hindrance e1 5-Substituent (Equatorial) e1->e2 Generally More Stable

Safety Operating Guide

5-Methylsulfanyl-1-oxaspiro[2.5]octane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for 5-Methylsulfanyl-1-oxaspiro[2.5]octane .

This compound presents a dual-hazard profile: the spiro-epoxide moiety is a reactive alkylating agent (potential mutagen/carcinogen), while the methylsulfanyl (thiomethyl) group carries a potent stench and flammability risk. The procedures below prioritize the complete destruction of the reactive epoxide ring and the oxidation of the sulfide to eliminate odor and toxicity.

Part 1: Emergency Safety Overview

Parameter Critical Information
Chemical Identity 5-Methylsulfanyl-1-oxaspiro[2.5]octane
Primary Hazards Reactive: Epoxide ring (strain-driven alkylation).Stench: Sulfide group (low odor threshold).Flammable: Organic skeleton.[1][2][3][4][5][6]
PPE Requirements Hands: Double nitrile gloves or Silver Shield® (for extended contact).Eyes: Chemical splash goggles (Face shield if pouring >100 mL).Respiratory: Fume hood is mandatory .
Incompatibility Acids: Trigger rapid polymerization/ring opening (exothermic).Strong Oxidizers: Fire/Explosion risk.Bases: Can trigger polymerization.

Part 2: Disposal Decision Matrix

Do not treat bulk waste in the laboratory. Chemical deactivation is reserved strictly for trace residues, glassware cleaning, and small spills .

DisposalDecision Start Waste Source Type Determine Quantity & State Start->Type Bulk Bulk Liquid (>10 mL) or Pure Reagent Type->Bulk Trace Trace Residue (Glassware/Syringes) Type->Trace Spill Spill (<50 mL) Type->Spill Incinerate PROTOCOL A: Commercial Incineration (Lab Pack) Bulk->Incinerate DO NOT TREAT IN LAB Deactivate PROTOCOL B: Chemical Deactivation (Bleach Oxidation) Trace->Deactivate Spill->Deactivate

Figure 1: Decision matrix for determining the appropriate disposal pathway.

Part 3: Detailed Disposal Protocols

Protocol A: Bulk Disposal (Commercial Incineration)

For expired reagents, reaction byproducts, or quantities >10 mL.

  • Segregation: Isolate the waste in a container compatible with organic solvents (HDPE or Glass).

  • Labeling: Clearly label the container with the full chemical name. Add the following hazard tags:

    • Flammable Liquid

    • Reactive (Epoxide)

    • Stench (Sulfide)

  • Stench Control: If the odor is penetrating the container, place the primary container inside a secondary container (overpack) with activated carbon or vermiculite.

  • Disposal Path: Transfer to your facility's hazardous waste management team for high-temperature incineration . This is the only method that guarantees complete thermal destruction of the epoxide and sulfur backbone.

Protocol B: In-Situ Deactivation (Glassware & Spills)

For cleaning syringes, flasks, and neutralizing small spills. This method relies on Sodium Hypochlorite (Bleach) to simultaneously oxidize the sulfide (removing the smell) and hydrolyze the epoxide (removing reactivity).

Reagents Required:

  • Household Bleach (5.25% - 6% NaOCl)

  • Water[7][8]

  • Dish soap (surfactant)

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare a 10% Bleach Solution (1 part bleach to 9 parts water). Add a few drops of dish soap to help wet the organic residues.

  • Application:

    • For Glassware: Fully submerge the contaminated items in the bleach bath. Let soak for 2–4 hours .

    • For Spills: Cover the spill with an inert absorbent (vermiculite/sand).[4] Gently pour the 10% bleach solution over the absorbent until saturated. Let sit for 30 minutes .

  • Mechanism Check: The bleach will oxidize the sulfide to a sulfoxide (odorless) and eventually a sulfone. The alkaline nature of the bleach (pH ~11) will slowly hydrolyze the epoxide ring to a glycol.

  • Final Cleaning:

    • Rinse glassware with copious water and acetone.

    • Collect the bleach-soaked absorbent as solid hazardous waste (do not throw in trash).

    • Flush the liquid bleach waste down the drain with excess water only if permitted by local environmental regulations; otherwise, collect as aqueous hazardous waste.

WARNING: Never mix bleach streams with acids (releases chlorine gas) or ammonia (releases chloramines).

Part 4: Deactivation Mechanism

Understanding the chemistry ensures you can troubleshoot the disposal process.

DeactivationMechanism Compound 5-Methylsulfanyl- 1-oxaspiro[2.5]octane (Reactive/Stench) Step1 Reaction A: Sulfide Oxidation Compound->Step1 NaOCl Step2 Reaction B: Epoxide Hydrolysis Compound->Step2 OH- / H2O Bleach NaOCl (Bleach) [Oxidant + Base] Result Sulfone-Diol Derivative (Water Soluble/Odorless) Step1->Result -S-Me -> -SO2-Me Step2->Result Epoxide -> Glycol

Figure 2: Chemical pathway of deactivation using Sodium Hypochlorite (Bleach).

Part 5: Storage & Segregation

Until disposal can be arranged, store the material according to these strict guidelines to prevent accidental activation or degradation.

Storage CategoryRequirementReason
Temperature Refrigerate (2–8°C) Epoxides are thermodynamically unstable; heat accelerates degradation and pressure buildup.
Atmosphere Inert Gas (Argon/Nitrogen) Moisture can hydrolyze the epoxide; Oxygen can oxidize the sulfide prematurely.
Container Tightly Sealed Glass Prevent stench leakage. Use Parafilm or Teflon tape over the cap.
Segregation Acids & Oxidizers Keep away from mineral acids (HCl, H2SO4) and oxidizers (Permanganates, Peroxides).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]

  • Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. Wiley-VCH. (Standard reference for oxidative destruction of sulfides and epoxides).
  • American Chemical Society. (2023). Guide to Chemical Spill Response in Laboratories. [Link]

Sources

Personal protective equipment for handling 5-Methylsulfanyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

5-Methylsulfanyl-1-oxaspiro[2.5]octane presents a dual-hazard profile that requires strict adherence to containment protocols.[1][2][3] It combines the alkylating reactivity of a spiro-epoxide with the olfactory and toxicological risks of an organic sulfide .[1]

Core Operational Rule: Treat this compound as a potential genotoxin and a high-potency stench agent .[1] All handling must occur within a certified chemical fume hood. Zero skin contact is permitted.[4]

Part 2: Predicted Hazard Profile (SAR Analysis)

Since specific toxicological data (LD50, carcinogenicity) is often limited for specialized intermediates, we utilize Structure-Activity Relationship (SAR) analysis to establish a "Worst-Case" safety baseline.[1]

Functional GroupHazard ClassMechanism of ActionOperational Implication
Spiro-Epoxide (Oxirane) Alkylating Agent Strained ring opens to bind DNA/Proteins (nucleophiles).[1]Potential mutagen/carcinogen.[5] Contact dermatitis sensitizer.
Methylsulfanyl (Thioether) Stench / Toxicant Volatile sulfur compounds interfere with cytochrome oxidase (potential).Severe odor fatigue. Nausea at low ppm.
Lipophilicity (C8 Backbone) Skin Permeator Moderate logP facilitates dermal absorption.Systemic toxicity risk via skin contact.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for prolonged handling of spiro-epoxides due to potential permeation.[1]

Hand Protection Strategy
  • Primary Layer (Inner): 4-mil Nitrile (Inspection/Splash protection).[1]

  • Secondary Layer (Outer): Silver Shield® (Laminate) or Viton/Butyl gloves.[1]

    • Reasoning: Epoxides can permeate nitrile in <15 minutes. Laminate films provide >4-hour breakthrough times for broad organic classes [1].[1]

  • Technique: "Double-Gloving" with inter-glove color contrast (e.g., Blue Nitrile under Grey Butyl) to immediately visualize breaches.[1]

Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1]

    • Note: The "P100" is critical if the compound is a solid/dust; "OV" is mandatory for the sulfide stench and volatile epoxide vapors.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the reactive nature of epoxide vapors.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat.

Part 4: Operational Logistics & Handling

Weighing & Transfer Protocol

To prevent "stench creep" and hood contamination:

  • Preparation: Place the balance inside the fume hood. If not possible, use a static-free disposable weighing funnel .[1]

  • Taring: Tare the vial before adding the compound.

  • Transfer:

    • Solids: Use a disposable spatula. Do not reuse.

    • Liquids: Use a positive-displacement pipette to prevent dripping.[1]

  • Sealing: Wrap the vial cap in Parafilm immediately after closing. Place the vial inside a secondary container (Ziploc bag or jar) containing activated carbon to adsorb fugitive sulfide odors [2].

Engineering Controls (Visualized)

HandlingLogic Start Start: Handling 5-Methylsulfanyl-1-oxaspiro[2.5]octane CheckState Is compound Solid or Liquid? Start->CheckState Liquid Liquid Handling CheckState->Liquid Solid Solid Handling CheckState->Solid Hood Fume Hood REQUIRED (Sash height < 18") Liquid->Hood Solid->Hood ActionL Use Positive Displacement Pipette Prevent Aerosols Hood->ActionL ActionS Use Disposable Spatula Avoid Dust Generation Hood->ActionS DoubleCont Secondary Containment (w/ Activated Carbon) ActionL->DoubleCont ActionS->DoubleCont

Caption: Decision logic for handling state-dependent risks within engineering controls.

Part 5: Emergency Response & Decontamination

Spill Cleanup (Stench & Reactivity Management)

Do NOT use standard paper towels alone. The sulfide odor will persist, and the epoxide remains reactive.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and Respirator.

  • Contain: Circle the spill with a spill pillow or absorbent boom.

  • Neutralize (Two-Step Method):

    • Step A (Oxidation for Odor): Apply a 10% Bleach (Sodium Hypochlorite) solution gently over the spill. This oxidizes the sulfide to a non-volatile sulfoxide/sulfone [3].

    • Step B (Hydrolysis for Epoxide): After 5 minutes, apply a weak aqueous acid (e.g., 5% acetic acid) or specific commercial epoxide neutralizer.

    • Warning:DO NOT mix concentrated bleach and acid directly , as this generates chlorine gas. Apply sequentially with water rinses if unsure, or use a commercial "Spill-X-M" type neutralizer.[1]

  • Disposal: Collect all slurry into a dedicated waste container labeled "Hazardous Waste: Toxic/Stench."

Decontamination of Glassware
  • Soak glassware in a bleach bath (10%) for 1 hour (in the hood) to destroy the odor.

  • Rinse with water.[5][6][7]

  • Wash with Alconox/Soap to remove organic residues.

  • Solvent rinse (Acetone) into the organic waste stream.

Part 6: Disposal Specifications

Waste StreamClassificationPackaging Requirement
Primary Chemical Organic / Toxic / StenchGlass bottle, Parafilmed, Overpacked in can with Vermiculite/Carbon.[1]
Contaminated Solids Hazardous DebrisDouble-bagged (4-mil poly), sealed in drum.[1]
Rinse Solvents Flammable / OrganicStandard solvent carboy; Do not mix with oxidizers .

References

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. 7th Edition. Wiley. Link[1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referencing oxidation protocols for sulfides). Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.